Metaproterenol-d7 Hemisulfate Salt

Description

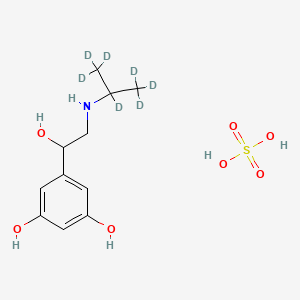

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H19NO7S |

|---|---|

Molecular Weight |

316.38 g/mol |

IUPAC Name |

5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |

InChI |

InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)/i1D3,2D3,7D; |

InChI Key |

KSADBGVWHQJPAL-AUYCXRIESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |

Canonical SMILES |

CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Understanding the Core Components

An In-Depth Technical Guide to Metaproterenol-d7 Hemisulfate Salt

Metaproterenol, also known as orciprenaline, is a moderately selective beta-2 adrenergic agonist historically used as a bronchodilator for the treatment of respiratory conditions such as asthma, bronchitis, and emphysema.[1][2][3] Its therapeutic effect stems from its ability to relax the smooth muscles in the airways, thereby increasing airflow to the lungs.[2]

This guide focuses on a specific, high-purity variant: Metaproterenol-d7 hemisulfate salt . This form is not intended for therapeutic use but is a critical tool for researchers and drug development professionals. It is a stable, isotopically labeled version of the parent drug, where seven hydrogen atoms have been replaced by deuterium. The "hemisulfate salt" designation indicates that the molecule is complexed with sulfuric acid, a common practice to enhance the stability and solubility of pharmaceutical compounds.[4] Its primary and indispensable role is as an internal standard in quantitative bioanalytical methods, particularly those employing mass spectrometry.[5]

Section 1: Foundational Pharmacology of Metaproterenol

To appreciate the utility of its deuterated analogue, one must first understand the mechanism of action of Metaproterenol itself. As a sympathomimetic amine, it mimics the effects of endogenous catecholamines by targeting beta-2 adrenergic receptors, which are predominantly found on the surface of bronchial smooth muscle cells.[2][6][7]

The binding of Metaproterenol to these receptors initiates a well-defined intracellular signaling cascade:

-

Receptor Activation: Metaproterenol binds to the β2-adrenergic receptor.

-

G-Protein Coupling: The activated receptor couples with a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][6]

-

Protein Kinase A Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium and the relaxation of airway smooth muscle, resulting in bronchodilation.[7]

Caption: Signaling pathway of Metaproterenol.

Section 2: The Role of Isotopic Labeling and Salt Formulation

The Rationale for Deuteration (d7)

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a cornerstone of modern analytical chemistry. This process, known as deuteration, imparts several critical advantages when creating an internal standard.

-

Mass Differentiation: The key benefit is the mass shift. Metaproterenol-d7 is seven mass units heavier than its unlabeled counterpart. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify both the drug (analyte) and the standard simultaneously without mutual interference.

-

Co-elution and Identical Physicochemical Behavior: Because deuterium labeling results in a negligible change to the molecule's polarity and structure, Metaproterenol-d7 exhibits virtually identical chromatographic retention times, extraction recovery, and ionization efficiency as the native Metaproterenol. This is the foundational principle of an ideal internal standard.

-

Correction for Matrix Effects: In bioanalysis (e.g., analyzing blood or urine), other molecules in the sample can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the target analyte. This is known as the "matrix effect."[8] Since the deuterated standard behaves identically to the analyte during sample preparation and analysis, it experiences the same matrix effects. By calculating the ratio of the analyte's signal to the standard's signal, these variations are normalized, leading to highly accurate and precise quantification.[8]

-

Enhanced Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "Kinetic Isotope Effect" can slow the rate of metabolic processes that involve the cleavage of these bonds.[9] While not the primary reason for its use as an internal standard, this increased stability ensures the standard does not degrade during sample processing.

The Purpose of the Hemisulfate Salt Form

Active pharmaceutical ingredients and analytical standards are often prepared as salts to improve their physical and chemical properties. The hemisulfate salt form of Metaproterenol-d7 offers:

-

Improved Solubility: Enhanced solubility in aqueous solutions, which is crucial for preparing accurate stock and working standard solutions.

-

Increased Stability: The salt form is often a crystalline solid, which is typically more stable and less hygroscopic than the free base form, ensuring a longer shelf-life and consistency.[4]

-

Ease of Handling: Crystalline solids are easier to weigh and handle accurately in a laboratory setting.

Section 3: Physicochemical Properties

The technical specifications of Metaproterenol-d7 hemisulfate salt are critical for its proper use. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | 5-[1-Hydroxy-2-[(1-methylethyl-d7)amino]ethyl]-1,3-benzenediol Sulfate | [10] |

| Synonyms | Metaproterenol-d7 Sulfate, Orciprenaline-d7 Sulfate | [11] |

| CAS Number | 1346601-49-7 | [10][11][12] |

| Molecular Formula | C₁₁H₁₀D₇NO₃ • ½H₂SO₄ | [11] |

| Molecular Weight | Approximately 267.34 g/mol | [11] |

| Exact Mass | 316.13216034 Da (for the deuterated free base and full sulfuric acid) | [13] |

| Purity | Typically ≥95% | [14] |

| Appearance | Crystalline solid | [4] |

| Storage Temperature | 2-8°C or -20°C (refer to supplier) | [12] |

| Solubility | Soluble in DMSO and water/PBS | [4] |

Section 4: Application in Quantitative Bioanalysis - A Methodological Workflow

Metaproterenol-d7 hemisulfate salt is the gold standard internal standard for the quantification of Metaproterenol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol outlines a self-validating system for this purpose.

Caption: A typical LC-MS/MS workflow using a deuterated internal standard.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions:

-

Causality: Accurate initial weighing is paramount. Using a salt form ensures stability and solubility.

-

Method:

-

Accurately weigh Metaproterenol hemisulfate salt (analyte) and Metaproterenol-d7 hemisulfate salt (Internal Standard, IS) and dissolve in an appropriate solvent (e.g., DMSO or Methanol) to create 1 mg/mL stock solutions.

-

Perform serial dilutions from these stocks to create working solutions for spiking into the biological matrix.

-

2. Preparation of Calibration Standards and Quality Controls (QCs):

-

Causality: A calibration curve is required to correlate the instrument response to a known concentration. QCs validate the accuracy and precision of the assay.

-

Method:

-

Spike known amounts of the analyte working solution into a blank biological matrix (e.g., drug-free human plasma) to create a series of calibration standards (e.g., 1-1000 ng/mL).[15]

-

Prepare at least three levels of QCs (low, medium, high) in the same manner.

-

3. Sample Preparation (Protein Precipitation Example):

-

Causality: This step removes large molecules like proteins that would interfere with the analysis and damage the LC-MS system. The addition of the IS at this early stage is the most critical step for ensuring accurate quantification.

-

Method:

-

Aliquot 100 µL of each standard, QC, and unknown sample into a microcentrifuge tube.

-

Crucially, add a fixed volume of the IS working solution (e.g., 10 µL of 1 µg/mL Metaproterenol-d7) to every tube.

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the clear supernatant to a new plate or vials.

-

Evaporate the solvent under a stream of nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

4. LC-MS/MS Analysis:

-

Causality: The liquid chromatography step separates the analyte from other components, while the tandem mass spectrometry step provides highly selective and sensitive detection.

-

Method:

-

LC System: Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A) Water with 0.1% Formic Acid; B) Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute Metaproterenol.

-

MS System: Operate in Positive Electrospray Ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion for each compound and a specific product ion to monitor.

-

Metaproterenol (Analyte): e.g., m/z 212.1 → 134.1

-

Metaproterenol-d7 (IS): e.g., m/z 219.1 → 141.1 (Note: Exact m/z values must be optimized on the specific instrument.)

-

-

5. Data Analysis:

-

Causality: The peak area ratio corrects for any variability during the analytical process.

-

Method:

-

Integrate the peak areas for both the analyte and the IS in each injection.

-

Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (IS Peak Area).

-

Plot a calibration curve of PAR versus the known concentration for the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of Metaproterenol in the QC and unknown samples by interpolating their PAR values from the calibration curve.

-

Conclusion

Metaproterenol-d7 hemisulfate salt is a specialized and indispensable tool for the precise quantification of Metaproterenol in complex biological matrices. Its design as a stable isotope-labeled internal standard leverages fundamental principles of analytical chemistry to create a robust, self-validating system that corrects for experimental variability and matrix effects. Understanding its physicochemical properties and the rationale behind its use allows researchers in pharmacology, toxicology, and drug development to generate high-fidelity data essential for their work.

References

-

PDR.Net. metaproterenol sulfate - Drug Summary. [Link]

-

Inxight Drugs. Metaproterenol. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Metaproterenol Sulfate?[Link]

-

National Center for Biotechnology Information. Metaproterenol. PubChem Compound Summary for CID 4086. [Link]

-

National Center for Biotechnology Information. Metaproterenol-d7HemisulfateSalt. PubChem Compound Summary for CID 169443226. [Link]

-

Angene Chemical. Metaproterenol Hemisulfate Salt(CAS# 5874-97-5). [Link]

-

Pharmaffiliates. CAS No : 1346601-49-7 | Product Name : Metaproterenol-d7 Hemisulfate Salt. [Link]

-

Omsynth Lifesciences. Metaproterenol-d7 Hemisulfate Salt : CAS No.1346601-49-7. [Link]

-

ToHealth. (2024, June 14). What is Metaproterenol Sulfate used for?[Link]

-

SpringerLink. (2024, September 06). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]

-

ScienceDirect. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. [Link]

-

International Atomic Energy Agency. (2006, May 15). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. [Link]

-

JSciMed Central. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. [Link]

-

Bionauts. (2025, January 21). New deuterated flow synthesis system for drug development collaboration. [Link]

-

Schänzer, W., Geyer, H., Gotzmann, A., Mareck, U. (Eds.). (2009). Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. In Recent Advances In Doping Analysis (17). Sport und Buch Strauß. [Link]

-

Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

ResearchGate. (2022, August). A High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Twenty-Seven Drug Molecules in Ocular Tissues. [Link]

Sources

- 1. Metaproterenol 5874-97-5 [sigmaaldrich.com]

- 2. What is Metaproterenol Sulfate used for? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdr.net [pdr.net]

- 7. What is the mechanism of Metaproterenol Sulfate? [synapse.patsnap.com]

- 8. dshs-koeln.de [dshs-koeln.de]

- 9. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. omsynth.com [omsynth.com]

- 12. Metaproterenol Hemisulfate Salt | LGC Standards [lgcstandards.com]

- 13. Metaproterenol-d7HemisulfateSalt | C11H19NO7S | CID 169443226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Metaproterenol-d7 Hemisulfate Salt | LGC Standards [lgcstandards.com]

- 15. agilent.com [agilent.com]

Metaproterenol-d7 Hemisulfate Salt: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Isotopically Labeled Internal Standards in Bioanalysis

In the landscape of modern drug discovery and development, the precise quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its inherent selectivity and sensitivity. However, the accuracy and reproducibility of LC-MS/MS data are critically dependent on the effective use of internal standards. Among these, stable isotope-labeled (SIL) internal standards, such as Metaproterenol-d7 hemisulfate salt, represent the pinnacle of analytical rigor. Their near-identical physicochemical properties to the analyte of interest ensure they co-elute chromatographically and experience similar ionization effects, thereby providing a reliable means to correct for variability during sample preparation and analysis. This guide provides an in-depth exploration of the chemical properties and applications of Metaproterenol-d7 hemisulfate salt, offering researchers and drug development professionals a comprehensive resource to support their bioanalytical endeavors.

Chemical Identity and Physicochemical Properties

Metaproterenol-d7 hemisulfate salt is the deuterated analog of Metaproterenol hemisulfate, a non-selective β-adrenergic agonist. The incorporation of seven deuterium atoms on the isopropyl group provides a distinct mass shift, making it an ideal internal standard for the quantification of Metaproterenol in biological samples.

| Property | Value | Source(s) |

| Chemical Name | 5-(1-hydroxy-2-{[(1,1,1,2,3,3,3-²H₇)propan-2-yl]amino}ethyl)benzene-1,3-diol; sulfuric acid | [1] |

| Synonyms | Metaproterenol-d7 Sulfate, Orciprenaline-d7 Sulfate, Alupent-d7, Metaprel-d7 | [2][3] |

| CAS Number | 1346601-49-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀D₇NO₃ • ½H₂SO₄ | [2] |

| Molecular Weight | 267.34 g/mol | [2] |

| Appearance | White to Off-White Solid (presumed based on the non-deuterated form) | [4] |

| Purity | Typically ≥98% (isotopic and chemical) | [2] |

| Storage | 2-8°C, protected from light and moisture | [1][3] |

Solubility: Based on the properties of the parent compound, Metaproterenol-d7 hemisulfate salt is expected to be soluble in water and sparingly soluble in polar organic solvents such as methanol and DMSO.[4]

Stability: As a salt of a phenolic compound, Metaproterenol-d7 hemisulfate is susceptible to oxidation and photodegradation. It is crucial to store the compound in well-sealed containers, protected from light, and at refrigerated temperatures to ensure its long-term stability. Solutions should be prepared fresh whenever possible.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the resorcinol ring and the proton on the chiral carbon bearing the hydroxyl group. The signals for the isopropyl and ethylamine protons will be absent due to deuteration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbons of the deuterated isopropyl group will exhibit splitting patterns characteristic of C-D coupling.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the O-H stretching of the phenolic and alcohol groups, N-H stretching of the secondary amine, C-H stretching of the aromatic ring, and C-O stretching. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations.

Mass Spectrometry (MS): In positive ion mode electrospray ionization (ESI-MS), the precursor ion will be observed at m/z corresponding to the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) will produce characteristic fragment ions resulting from the loss of water, the cleavage of the C-C bond adjacent to the hydroxyl group, and fragmentation of the deuterated isopropylamino side chain. The mass shift of 7 amu compared to the unlabeled compound will be evident in both the precursor and fragment ions containing the deuterated moiety.

Synthesis and Quality Control

The synthesis of Metaproterenol-d7 would likely involve the use of a deuterated starting material, such as deuterated isopropylamine, which is then reacted with a suitable precursor of the metaproterenol core structure.

Caption: A plausible synthetic workflow for Metaproterenol-d7 hemisulfate salt.

Quality Control: The quality of Metaproterenol-d7 hemisulfate salt is critical for its use as an internal standard. Key quality control parameters include:

-

Chemical Purity: Assessed by HPLC-UV or LC-MS to ensure the absence of non-deuterated Metaproterenol and other impurities. A purity of >98% is generally required.

-

Isotopic Purity: Determined by mass spectrometry to confirm the degree of deuteration and the absence of significant amounts of partially deuterated or non-deuterated species. An isotopic enrichment of ≥98% is desirable.

-

Identity Confirmation: Verified by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the chemical structure and the position of the deuterium labels.

Application as an Internal Standard in Bioanalytical Methods

Metaproterenol-d7 hemisulfate salt is primarily used as an internal standard for the quantification of Metaproterenol in biological matrices such as plasma and urine by LC-MS/MS.

Rationale for Use

The use of a stable isotope-labeled internal standard is the most effective way to correct for variations that can occur during sample preparation (e.g., extraction efficiency) and analysis (e.g., matrix effects and instrument response). Since Metaproterenol-d7 has virtually identical chemical and physical properties to Metaproterenol, it behaves similarly throughout the analytical process, leading to more accurate and precise results.

Caption: General workflow for bioanalysis using an internal standard.

Experimental Protocol: Quantification of Metaproterenol in Human Plasma

The following is a representative, step-by-step protocol for the analysis of Metaproterenol in human plasma using Metaproterenol-d7 hemisulfate salt as an internal standard. This protocol is intended as a starting point and should be optimized and validated for specific laboratory conditions.

1. Materials and Reagents:

-

Metaproterenol reference standard

-

Metaproterenol-d7 hemisulfate salt internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Metaproterenol Stock Solution (1 mg/mL): Accurately weigh and dissolve Metaproterenol in methanol.

-

Metaproterenol-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve Metaproterenol-d7 hemisulfate salt in methanol.

-

Metaproterenol Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 50:50 (v/v) methanol/water to cover the desired calibration range (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Metaproterenol-d7 stock solution with 50:50 (v/v) methanol/water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution (50 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

| Parameter | Recommended Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Metaproterenol: [M+H]⁺ → fragment ion(s)Metaproterenol-d7: [M+H]⁺ → fragment ion(s) |

| Collision Energy | To be optimized for each transition |

5. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:

-

Selectivity and Specificity

-

Calibration Curve (Linearity and Range)

-

Accuracy and Precision (Intra- and Inter-day)

-

Lower Limit of Quantification (LLOQ)

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, bench-top, long-term, and stock solution)

Conclusion

Metaproterenol-d7 hemisulfate salt is an indispensable tool for the accurate and precise quantification of Metaproterenol in biological matrices. Its properties as a stable isotope-labeled internal standard make it superior to structural analogs, ensuring robust and reliable bioanalytical data that can confidently support drug development programs. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic approach, and a detailed experimental protocol for its application. By understanding and implementing the principles outlined herein, researchers and scientists can enhance the quality and integrity of their bioanalytical results.

References

-

PubChem. Metaproterenol-d7HemisulfateSalt. Available from: [Link]

-

Omsynth Lifesciences. Metaproterenol-d7 Hemisulfate Salt. Available from: [Link]

-

Pharmaffiliates. Metaproterenol-d7 Hemisulfate Salt. Available from: [Link]

Sources

Synthesis pathway of Metaproterenol-d7 hemisulfate salt

Content Type: Technical Whitepaper / Synthesis Guide

Subject: Stable Isotope Labeling of

Executive Summary & Strategic Rationale

In the rigorous landscape of bioanalytical chemistry, the quantification of Metaproterenol (Orciprenaline) in complex biological matrices (plasma, urine) demands internal standards (IS) of the highest isotopic purity.[2] Metaproterenol-d7 hemisulfate serves as the gold-standard IS for LC-MS/MS assays, correcting for ionization suppression and matrix effects that non-labeled analogues cannot address.[1][2]

This guide details a high-fidelity synthesis pathway for Metaproterenol-d7, specifically targeting the

Target Molecule Profile[1][2]

-

Chemical Name: 1-(3,5-Dihydroxyphenyl)-2-[(propan-2-yl-d7)amino]ethanol hemisulfate[1][2]

-

Isotopic Label: Hepta-deuterated isopropyl tail (

) -

Molecular Formula:

[1][2] -

Application: Quantitation of Metaproterenol via isotope dilution mass spectrometry (IDMS).

Retrosynthetic Analysis

To ensure the integrity of the deuterium label, the synthesis is disconnected at the secondary amine. The

Figure 1: Retrosynthetic disconnection strategy isolating the isotopic introduction step.

Detailed Synthesis Protocol

Phase 1: Scaffold Preparation & Protection

Objective: Create a reactive electrophile while masking the phenolic hydroxyls to prevent O-alkylation side reactions.

Step 1.1: Benzyl Protection The starting material, 3,5-dihydroxyacetophenone, is susceptible to oxidation and competitive nucleophilic attacks.[2] Benzyl protection is chosen for its stability under basic amination conditions and clean removal via hydrogenolysis.[1]

-

Reagents: 3,5-Dihydroxyacetophenone, Benzyl bromide (BnBr),

, Acetone.[1][2] -

Protocol:

-

Dissolve 3,5-dihydroxyacetophenone (1.0 eq) in anhydrous acetone.

-

Add anhydrous

(2.5 eq) and Benzyl bromide (2.2 eq). -

Reflux for 12 hours under

atmosphere. -

Filter inorganic salts and concentrate the filtrate.[1]

-

Recrystallize from ethanol to yield 3,5-bis(benzyloxy)acetophenone .

-

Step 1.2: Alpha-Bromination [1]

-

Reagents: 3,5-bis(benzyloxy)acetophenone,

(Copper(II) bromide), EtOAc/CHCl3 (1:1).[1][2] -

Protocol:

-

Dissolve the protected ketone in a 1:1 mixture of Ethyl Acetate and Chloroform.[1][2]

-

Add

(2.0 eq) and reflux for 4–6 hours. Note: -

Filter off the CuBr byproduct (white solid).[1]

-

Evaporate solvent to obtain

-bromo-3,5-bis(benzyloxy)acetophenone .[1][2]

-

Phase 2: Isotopic Incorporation (The Critical Step)

Objective: Introduce the deuterium label using Isopropylamine-d7 without wasting the expensive reagent.[1][2]

Step 2.1: Nucleophilic Displacement

-

Reagents:

-bromo-3,5-bis(benzyloxy)acetophenone, Isopropylamine-d7 (CAS: 106658-10-0, >99 atom % D), Triethylamine (TEA), THF.[1][2] -

Stoichiometry Logic: Unlike generic synthesis where amine is used in excess, here we use a stoichiometric amount (1.1 eq) of Isopropylamine-d7 and use TEA (1.5 eq) as a proton scavenger to drive the reaction.[1][2]

-

Protocol:

-

Dissolve the

-bromo ketone (1.0 eq) in anhydrous THF.[1][2] -

Cool to 0°C.

-

Add Triethylamine (1.5 eq).

-

Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours.

-

Validation: Monitor by TLC/LC-MS.[1] The disappearance of the bromo-starting material indicates completion.[1]

-

Perform an aqueous workup (DCM extraction) to isolate the Amino-ketone intermediate .[1][2]

-

Phase 3: Reduction and Global Deprotection

Objective: Stereochemical reduction of the ketone and removal of protecting groups.[1]

Step 3.1: Carbonyl Reduction

Step 3.2: Hydrogenolysis (Deprotection) [1][2]

-

Reagents: Di-benzyl intermediate, 10% Pd/C,

gas (balloon or Parr shaker), Ethanol. -

Protocol:

Phase 4: Salt Formation (Hemisulfate)

Objective: Convert the free base into the stable hemisulfate salt form used in pharmacopeial standards.[1]

-

Reagents: Metaproterenol-d7 Free Base, Sulfuric Acid (

), Ethanol.[1][2] -

Protocol:

Process Visualization

The following flowchart illustrates the critical path, highlighting the specific entry point of the isotopic material.

Figure 2: Forward synthesis workflow emphasizing the isotopic convergence point.

Analytical Quality Control

To validate the synthesized Metaproterenol-d7 hemisulfate, the following specifications must be met.

| Test Parameter | Acceptance Criteria | Method |

| Chemical Purity | > 98.0% | HPLC-UV (210 nm) |

| Isotopic Enrichment | > 99.0 atom % D | |

| Isotopic Distribution | LC-MS/MS (SIM Mode) | |

| Identity | Conforms to Structure | |

| Counter-ion | 15–17% Sulfate content | Ion Chromatography |

NMR Diagnostic Signals (D2O):

-

Aromatic Protons:

6.4–6.6 ppm (Multiplets, 3H).[1][2] -

Methine Proton (Chiral center):

4.8 ppm (dd, 1H).[1][2] -

Isopropyl Group: The standard doublet at

1.2 ppm (6H) and multiplet at

References

-

PubChem. (2025).[1][2] Metaproterenol Sulfate | C22H36N2O10S.[1][2] National Library of Medicine.[1][2] [Link]

-

Organic Syntheses. (1963).[1][2] 2,5-Dihydroxyacetophenone (General Acylation/Fries Rearrangement Protocols). Org. Synth. Coll. Vol. 4, p.836. [Link][1][2]

Sources

Technical Guide: Metaproterenol-d7 Hemisulfate Salt Solubility & Handling

This guide details the technical specifications, solubility profile, and handling protocols for Metaproterenol-d7 Hemisulfate Salt , a deuterated internal standard used in critical LC-MS/MS quantitation workflows.

Executive Summary & Compound Profile

Metaproterenol-d7 Hemisulfate is the stable isotope-labeled analog of the

Due to the resorcinol moiety (1,3-dihydroxybenzene structure), this compound exhibits significant sensitivity to oxidative degradation and light. While isotopic substitution (Deuterium for Hydrogen) increases the molecular weight, it preserves the physicochemical solubility profile of the parent compound.

Physicochemical Identity

| Parameter | Specification |

| Compound Name | Metaproterenol-d7 Hemisulfate Salt |

| Synonyms | Orciprenaline-d7 hemisulfate; 3,5-Dihydroxy- |

| CAS Number | 1346601-49-7 (Salt) / 5874-97-5 (Unlabeled Parent Salt) |

| Molecular Formula | |

| Molecular Weight | 534.66 g/mol (Salt basis); ~267.33 g/mol (Monomer unit) |

| Labeling Position | |

| Appearance | White to off-white crystalline solid |

| Hygroscopicity | High (Requires desiccated storage) |

Solubility Profile & Solvent Compatibility[4]

The solubility data below synthesizes specific certificate analysis (CoA) values for the deuterated standard and validated data from the parent compound (Metaproterenol Hemisulfate), as isotopic labeling does not statistically alter saturation limits.

Quantitative Solubility Data

| Solvent | Solubility Limit | Comments & Application |

| Water / PBS (pH 7.2) | ~10 mg/mL | High Solubility. Ideal for working standards but highly unstable for long-term storage due to rapid oxidation. Prepare daily. |

| DMSO | 1 – 62.5 mg/mL | Preferred Stock Solvent. Solubility varies by crystal habit. Sonication (40 kHz) often required to reach >20 mg/mL. |

| Methanol | Sparingly Soluble | Soluble enough for dilute working stocks (e.g., 100 µg/mL). Preferred for LC-MS injection compatibility. |

| Ethanol | Slight / Poor | Not recommended for primary stock preparation. |

| Chloroform/Hexane | Insoluble | Incompatible. |

Critical Stability Warning

The hemisulfate salt dissociates in water, exposing the electron-rich resorcinol ring to dissolved oxygen.

-

Aqueous Solution Stability: < 24 hours at 4°C.

-

DMSO Stock Stability: ~6 months at -20°C (if protected from light/moisture).

Experimental Protocols: Stock Solution Preparation

Protocol A: Primary Stock Preparation (1 mg/mL in DMSO)

Objective: Create a stable, high-concentration master stock for long-term storage.

-

Weighing: Accurately weigh 1.0 mg of Metaproterenol-d7 Hemisulfate into a distinct amber glass vial (silanized glass preferred to minimize adsorption).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: Use a fresh bottle of DMSO to minimize water content.

-

-

Dissolution: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.

-

Inert Gas Purging: Gently purge the headspace with Nitrogen (

) or Argon gas for 10 seconds to displace oxygen. -

Storage: Cap tightly with a PTFE-lined screw cap. Store at -20°C .

Protocol B: Working Standard for LC-MS (100 ng/mL)

Objective: Prepare a daily working solution for spiking biological matrices.

-

Thawing: Thaw the DMSO stock (Protocol A) to room temperature in the dark. Vortex ensures homogeneity.

-

Intermediate Dilution: Transfer 10 µL of Stock A into 990 µL of Methanol (Result: 10 µg/mL).

-

Final Dilution: Transfer 10 µL of the Intermediate into 990 µL of 0.1% Formic Acid in Water (or mobile phase A).

-

Result: 100 ng/mL Working Solution.

-

-

Usage: Use immediately. Discard any aqueous dilution after 8 hours.

Decision Logic: Solvent Selection

The following diagram illustrates the decision process for selecting the appropriate solvent based on your downstream analytical requirements.

References

-

PubChem. Metaproterenol-d7 Hemisulfate Salt - Compound Summary. National Library of Medicine. [Link]

Sources

Technical Whitepaper: Stability and Storage Architecture for Metaproterenol-d7

Document Control:

-

Subject: Metaproterenol-d7 (Deuterated Internal Standard)

-

Application: LC-MS/MS Bioanalysis, Forensic Toxicology, Clinical Pharmacokinetics

-

Version: 2.0 (Technical Advisory)

Executive Summary

Metaproterenol-d7 is a stable isotope-labeled analog of the

The reliability of quantitative data in drug development hinges on the integrity of the IS. While Metaproterenol-d7 is chemically robust, it possesses specific vulnerabilities—specifically hygroscopicity (due to the amine salt form) and oxidative instability (due to the resorcinol moiety). This guide details the physicochemical causality behind storage protocols to ensure analytical validity.

Physicochemical Profile & Stability Mechanisms[1][2]

To store Metaproterenol-d7 effectively, one must understand the molecular behaviors that drive degradation.

Chemical Structure & Vulnerabilities

Metaproterenol consists of a resorcinol ring (1,3-dihydroxybenzene) attached to an isopropylaminoethanol chain. The "d7" labeling typically occurs on the isopropyl group (d6) and the methine carbon (d1) or similar non-exchangeable positions.

| Feature | Chemical Implication | Storage Consequence |

| Resorcinol Ring | Electron-rich aromatic system. | Susceptible to oxidation (quinone formation) upon exposure to light and UV. |

| Secondary Amine | Basic nitrogen ( | Forms salts (e.g., hemisulfate) that are highly hygroscopic . Moisture uptake alters effective mass. |

| C-D Bonds | Deuterium enrichment. | Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H, offering slightly higher stability against metabolic cleavage, but no protection against oxidation or hydrolysis. |

The Deuterium Exchange Risk (Critical Concept)

Researchers often fear "losing" the deuterium label. It is vital to distinguish between exchangeable and non-exchangeable sites.

-

Labile Sites (O-D, N-D): If deuterium were placed here, it would exchange with solvent protons (H from

or -

Stable Sites (C-D): Metaproterenol-d7 utilizes C-D bonds on the isopropyl backbone. These do not exchange under standard storage conditions.

-

Operational Insight: You can safely dissolve this standard in protic solvents (Methanol, Water) without losing the isotopic signature required for MS quantification.

-

Solid-State Storage & Handling Protocol

Objective: Prevent hydrolysis and physical state changes (deliquescence) prior to solubilization.

The "Cold-Chain" Workflow

Upon receipt, the vial temperature must be managed to prevent condensation, which degrades the solid salt.

Protocol:

-

Arrival: Inspect dry ice condition. If thawed, quarantine the shipment.

-

Equilibration: Allow the sealed vial to reach room temperature (20–25°C) inside a desiccator before opening.

-

Why? Opening a cold vial in humid lab air causes immediate condensation. Water catalyzes oxidation and alters the weighing mass.

-

-

Long-Term Storage:

-

Temperature: -20°C (Standard) or -80°C (Optimal for >2 years).

-

Environment: Protect from light (amber vials) and moisture.

-

Visualization: Solid-State Lifecycle

The following diagram illustrates the critical decision nodes during the receipt and storage process.

Figure 1: Critical workflow for receiving and processing hygroscopic deuterated standards to ensure mass accuracy.

Solution Preparation & Stability

Once in solution, the risks shift from moisture absorption to chemical degradation (oxidation) and solvent evaporation.

Solvent Selection Matrix

| Solvent | Compatibility | Stability Rating | Notes |

| Methanol (MeOH) | Excellent | High | Preferred for stock solutions (1 mg/mL). High solubility; easy to evaporate for working standards. |

| DMSO | Good | High | Excellent solubility but difficult to remove. Freezes at 19°C (handling annoyance). |

| Water (Neutral) | Poor | Low | Aqueous solutions of phenols are prone to bacterial growth and rapid oxidation. |

| Water (Acidified) | Moderate | Medium | 0.1% Formic Acid stabilizes the amine and phenol, preventing oxidation better than neutral water. |

Stock Solution Protocol (1.0 mg/mL)

-

Solvent: Use LC-MS grade Methanol.

-

Dissolution: Vortex for 30 seconds. Metaproterenol salts are generally freely soluble in methanol.

-

Aliquot Strategy:

-

Do NOT store the bulk stock in one bottle.

-

Divide into 100 µL aliquots in amber glass HPLC vials with PTFE-lined caps.

-

Store at -20°C or -80°C.

-

-

Use Limit: Discard aliquots after 3 freeze/thaw cycles.

Degradation Pathways

The resorcinol ring is the weak link. In the presence of high pH or light, it oxidizes to quinone-like species, which are not only inactive but can cause ion suppression in MS.

Figure 2: The oxidative degradation pathway of the resorcinol moiety. Yellow discoloration of the solution indicates quinone formation.

Analytical Validation (Self-Check)

Before running a clinical batch, validate the IS integrity.

The "Zero-Injection" Test:

-

Inject a "Double Blank" (Mobile Phase only).

-

Inject a "Zero Sample" (Matrix + Internal Standard).

-

Criteria:

-

Retention Time: Must match the analyte within ±0.05 min (slight shift due to deuterium isotope effect is normal, usually eluting slightly earlier than the non-deuterated drug).

-

Cross-Talk: Check the analyte transition channel. If you see a peak at the analyte mass in the "Zero Sample," your IS contains non-deuterated impurities (d0) or has degraded.

-

Purity: The d0 contribution should be <0.5% of the d7 peak area.

-

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4086, Metaproterenol. Retrieved from [Link]

Deuterated Metaproterenol for Mass Spectrometry Applications

An In-Depth Technical Guide

Content Type: Technical Whitepaper & Method Development Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers.[1]

Executive Summary

In the rigorous landscape of pharmaceutical quantification, Metaproterenol (Orciprenaline) presents specific challenges due to its polarity, low molecular weight, and susceptibility to matrix interferences in biological fluids. While analog internal standards (e.g., Metoprolol, Terbutaline) have historically been used, they fail to adequately compensate for the complex ionization suppression observed in electrospray ionization (ESI).[1]

This guide establishes the Deuterated Metaproterenol (Metaproterenol-d7) workflow as the gold standard for LC-MS/MS bioanalysis.[1] By utilizing a stable isotope-labeled internal standard (SIL-IS) that matches the analyte’s pKa and retention profile, researchers can achieve FDA-compliant accuracy.[1] This document details the physicochemical basis, fragmentation mechanics, and a self-validating extraction protocol for integrating Metaproterenol-d7 into high-throughput assays.[1]

Chemical Basis & Isotopic Design

The Structural Advantage of Metaproterenol-d7

Metaproterenol is a resorcinol-based

-

Chemical Name: 1-(3,5-Dihydroxyphenyl)-2-[(propan-2-yl-1,1,1,3,3,3-d6)amino]ethanol-2-d1 (Commonly isopropyl-d7 labeling).[1]

-

Why d7? A mass shift of +7 Da is optimal. It is sufficient to avoid isotopic overlap with the natural M+1 and M+2 isotopes of the analyte (avoiding "cross-talk" in the blank), yet not so heavy that it causes a significant chromatographic deuterium isotope effect.

Comparative Physicochemical Data

| Feature | Metaproterenol (Analyte) | Metaproterenol-d7 (Internal Standard) |

| Formula | ||

| Monoisotopic Mass | 211.12 Da | 218.17 Da |

| Precursor Ion [M+H]+ | m/z 212.1 | m/z 219.2 |

| pKa (Amine) | ~9.0 (Basic) | ~9.0 (Identical) |

| LogP | 0.7 (Hydrophilic) | ~0.68 (Slightly less lipophilic) |

Expert Insight: The C-D bond is shorter and stronger than the C-H bond, resulting in a slightly smaller molar volume and lower polarizability. On Reversed-Phase (C18) columns, Metaproterenol-d7 may elute slightly earlier (0.02–0.05 min) than the analyte. This must be monitored during method validation to ensure the IS remains within the same ion-suppression window as the analyte.

Mass Spectrometry Methodology

Ionization & Fragmentation Mechanics

Metaproterenol is a secondary amine, making it ideal for Positive Electrospray Ionization (ESI+) .[1] The fragmentation pattern is dominated by the loss of the water molecule (benzylic hydroxyl group) and the cleavage of the isopropyl amine chain.

Fragmentation Pathway Diagram

The following diagram illustrates the critical bond cleavages used for MRM transition selection.

Figure 1: Proposed fragmentation pathway for Metaproterenol and its d7-analog in ESI+ mode.[1]

Optimized MRM Transitions

To prevent cross-talk, it is critical to select an IS transition where the deuterium label is retained in the fragment ion.

| Compound | Precursor (Q1) | Product (Q3) | Role | Collision Energy (eV) | Dwell Time (ms) |

| Metaproterenol | 212.1 | 194.1 | Quantifier (Water Loss) | 18 | 50 |

| 212.1 | 135.0 | Qualifier (Alpha-cleavage) | 28 | 50 | |

| Metaproterenol-d7 | 219.2 | 201.2 | IS Quantifier | 18 | 50 |

Critical Warning: If you monitor the transition 219.2

135.0 for the Internal Standard, you are monitoring a fragment that has lost the deuterated isopropyl group. While chemically valid, this product ion is identical to the analyte's product ion (m/z 135). If the Q1 isolation window is not perfectly centered or if in-source fragmentation occurs, this can lead to high background noise.[1] Always prefer the 219201 transition where the deuterium is retained.

Sample Preparation: The "Clean" Protocol

Metaproterenol is highly polar.[1] Traditional Liquid-Liquid Extraction (LLE) with hexane or ether yields poor recovery.[1] Protein Precipitation (PPT) is often too "dirty" for high-sensitivity assays, leading to significant matrix effects.[1]

Recommended Method: Mixed-Mode Cation Exchange (MCX) SPE. This method utilizes the basic amine functionality of Metaproterenol to lock it onto the sorbent while washing away neutral and acidic interferences.

Step-by-Step MCX Protocol

-

Sample Pre-treatment:

-

Aliquot 200 µL Plasma/Urine .

-

Add 20 µL Metaproterenol-d7 Working Solution (100 ng/mL in water).

-

Add 200 µL 2% Formic Acid (aq) . Vortex 30s. (Acidification ensures the amine is protonated).

-

-

SPE Conditioning (Oasis MCX or equivalent, 30 mg):

-

Loading:

-

Load pre-treated sample at low vacuum (~1 mL/min).[1]

-

-

Washing (Critical for Matrix Removal):

-

Elution:

-

Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, releasing it from the sorbent).

-

-

Reconstitution:

-

Evaporate to dryness under

at 40°C. -

Reconstitute in 100 µL Mobile Phase A .

-

Chromatographic Resolution

Due to the polarity of Metaproterenol, retention on a standard C18 column can be difficult without ion-pairing reagents (which suppress MS signal).[1] A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is recommended for superior retention and peak shape of polar amines.[1]

LC Conditions

-

Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 3 µm).[1]

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.

Gradient Profile

| Time (min) | % B | Event |

| 0.0 | 5 | Load/Desalt |

| 0.5 | 5 | Hold |

| 3.5 | 90 | Elution |

| 4.5 | 90 | Wash |

| 4.6 | 5 | Re-equilibration |

| 6.5 | 5 | End |

Validation & Regulatory Compliance

To meet FDA/EMA Bioanalytical Method Validation guidelines, the Metaproterenol-d7 system must demonstrate the following:

Linearity & Sensitivity

-

Range: Typically 0.5 ng/mL (LLOQ) to 500 ng/mL.[1]

-

Weighting:

linear regression. -

Requirement:

.[1][2]

Matrix Effect Assessment (The IS Normalization Test)

This is the ultimate test of the deuterated standard's utility.

Calculate the Matrix Factor (MF) :

-

Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (0.9–1.1).[1] If the Analyte is suppressed by 40% (MF=0.6) but the IS is also suppressed by 40% (MF=0.6), the ratio is 1.0, proving the d7-standard is effectively correcting for the matrix.

Troubleshooting: The Deuterium Isotope Effect

Figure 2: Logic flow for diagnosing and mitigating Deuterium Isotope Effects.[1]

If you observe that Metaproterenol-d7 elutes >0.1 min earlier than the analyte and precision drops:

-

Flatten the Gradient: A shallower gradient at the elution point forces them to co-elute more tightly.

-

Switch Column Chemistry: Phenyl-based columns often show less isotope separation than C18 columns for aromatic amines.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4086, Metaproterenol.[1] PubChem. Available at: [Link][1]

-

Agilent Technologies. Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Application Notes. Available at: [Link] (Verified source for general drug MRM methodologies).[1]

-

SCIEX. Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine. SCIEX Technical Notes. Available at: [Link]

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] Available at: [Link][1]

Sources

Pharmacokinetics of Deuterated Metaproterenol: Metabolic Stability & Bioanalytical Applications

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) profile of deuterated metaproterenol (specifically the

This document details the molecular rationale, metabolic pathways, and validated experimental protocols for utilizing deuterated metaproterenol. It is designed for researchers utilizing this compound as a stable isotope-labeled internal standard (SIL-IS) or investigating the limits of deuterium modification in resorcinol-class beta-agonists.

Part 1: Molecular Rationale and Physicochemical Properties

Structural Configuration

Metaproterenol (Orciprenaline) is a resorcinol amine. The deuterated form typically employed in research is Metaproterenol-

-

Chemical Name: 1-(3,5-dihydroxyphenyl)-2-[(propan-2-yl-

)amino]ethanol -

Modification Site: Isopropyl group (

) -

Rationale: The isopropyl group is the primary site of N-dealkylation (a CYP-mediated oxidative pathway). However, because metaproterenol is a resorcinol derivative, it resists COMT methylation and is primarily cleared via sulfation.

The Kinetic Isotope Effect (KIE) Hypothesis

In drug design, deuterium is introduced to strengthen C-H bonds (C-D bond energy is ~1.2–1.5 kcal/mol higher than C-H), potentially slowing oxidative metabolism (

-

Observation: Clinical studies confirm that

-metaproterenol exhibits no significant isotope effect in humans.[1] -

Causality: The rate-limiting step in metaproterenol clearance is sulfoconjugation (SULT1A3) at the phenolic hydroxyls, not oxidative deamination at the deuterated isopropyl chain. Therefore, the C-D bond strength is mechanistically irrelevant to the primary clearance pathway.

Part 2: Metabolic Pathways & Disposition[2]

Understanding the metabolic fate is crucial for interpreting why the PK profile of the deuterated analog mimics the parent drug.

Primary vs. Secondary Pathways

-

Major Route (Phase II): Direct sulfation by SULT1A3 (high affinity for resorcinols) in the intestine and liver. This reaction occurs at the 3- or 5-hydroxyl position.

-

Minor Route (Phase I): Oxidative N-dealkylation or deamination (CYP-mediated).

-

Excretion: Predominantly renal as sulfate conjugates.

Pathway Visualization

The following diagram illustrates the metabolic bifurcation and the lack of deuterium impact on the major pathway.

Figure 1: Metabolic disposition of Metaproterenol. The deuterium modification on the alkyl chain (

Part 3: Pharmacokinetic Profile

The following data summarizes the comparative pharmacokinetics of Metaproterenol (

Quantitative Parameters (Human Plasma)

| Parameter | Value (Mean ± SD) | Unit | Notes |

| 0.75 – 3.0 | h | Rapid absorption; unaffected by deuteration.[1] | |

| 2.2 – 13.0 | ng/mL | Following single 10mg oral dose.[1] | |

| 2.1 ± 0.2 | h | Short half-life drives frequent dosing (q.i.d). | |

| Clearance ( | 133 – 158 | mL/min | Exceeds GFR, indicating active tubular secretion. |

| Bioavailability ( | ~40% | % | Low due to extensive first-pass sulfation. |

| Isotope Effect | 1.0 (Null) | Ratio | No statistical difference in AUC or |

Clinical Implications

-

Bioequivalence: Co-administration studies demonstrate that

-metaproterenol tracks the absorption and elimination of the parent drug with 92% ± 9% relative accuracy.[1] -

Safety: The lack of metabolic switching implies that the deuterated analog generates no unique or toxic metabolites compared to the parent drug.

Part 4: Experimental Protocol (Bioanalysis)

For researchers conducting PK studies, the accurate quantification of Metaproterenol requires LC-MS/MS with

Materials

-

Internal Standard: Metaproterenol-

Sulfate (Target concentration: 5 ng/mL). -

Matrix: Human Plasma (K2EDTA).

-

Extraction: Solid Phase Extraction (SPE) or Protein Precipitation (PPT).

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 200 µL of plasma.

-

Add 20 µL of IS working solution (

-Metaproterenol). -

Critical Step: Buffer with 200 µL 50 mM Ammonium Acetate (pH 9.0) to ensure the amine is uncharged for extraction efficiency.

-

-

Extraction (SPE - MCX Cartridge):

-

Condition: Methanol (1 mL) -> Water (1 mL).

-

Load Sample.

-

Wash 1: 0.1% Formic Acid in Water (removes proteins).

-

Wash 2: Methanol (removes neutrals).

-

Elute: 5% Ammonium Hydroxide in Methanol (releases basic metaproterenol).

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

-

Metaproterenol (

): m/z 212.1 → 194.1 (Water loss) or 152.1. -

Metaproterenol (

): m/z 219.1 → 201.1.

-

-

Analytical Logic Diagram

Figure 2: LC-MS/MS Bioanalytical Workflow. The d7-analog compensates for matrix effects and extraction variability.

References

-

Relative bioavailability of metaproterenol in humans utilizing a single dose, stable isotope approach. Source: PubMed / Journal of Pharmaceutical Sciences URL:[Link]

-

Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs. Source: PubMed Central (PMC) URL:[Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Source: PLOS ONE URL:[4][Link][4]

-

Simultaneous determination of eight β-adrenergic agonists in human urine by an isotope dilution-online clean-up system. Source: PubMed URL:[Link]

Sources

- 1. Relative bioavailability of metaproterenol in humans utilizing a single dose, stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Metaproterenol Sulfate? [synapse.patsnap.com]

- 3. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

Methodological & Application

Application Note: High-Sensitivity Quantification of Metaproterenol using Isotope Dilution LC-MS/MS

This Application Note and Protocol details the validated workflow for the quantification of Metaproterenol in biological matrices using Metaproterenol-d7 hemisulfate as the stable isotope-labeled internal standard (SIL-IS).

Introduction & Scientific Rationale

Metaproterenol (Orciprenaline) is a resorcinol-class

Why Metaproterenol-d7?

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) are the primary source of quantitative error.

-

Isotope Dilution: Metaproterenol-d7 serves as the ideal surrogate. Its physicochemical properties (pKa, logP, solubility) are virtually identical to the analyte, ensuring it experiences the exact same extraction recovery and ionization environment.

-

The "d7" Advantage: The 7-deuterium label (located on the isopropyl amine side chain) provides a mass shift of +7 Da. This prevents "cross-talk" (isotopic overlap) between the analyte and the internal standard, a common issue with lighter labels (e.g., d3).

Compound Characterization

| Property | Analyte: Metaproterenol | Internal Standard: Metaproterenol-d7 |

| CAS Number | 5874-97-5 (Hemisulfate) | 1346601-49-7 (Hemisulfate) |

| Chemical Name | 1-(3,5-dihydroxyphenyl)-2-isopropylaminoethanol | 1-(3,5-dihydroxyphenyl)-2-(isopropyl-d7-amino)ethanol |

| Salt Form | Hemisulfate ( | Hemisulfate ( |

| Molecular Formula | ||

| Free Base MW | 211.26 g/mol | 218.30 g/mol |

| Salt MW | ~520.6 (dimer) / 260.3 (monomer eq.) | ~534.7 (dimer) / 267.35 (monomer eq.) |

| Solubility | Water, Ethanol, Methanol | Water, Methanol |

| Storage | -20°C, Hygroscopic | -20°C, Protect from light |

Critical Note on Stoichiometry: The "hemisulfate" implies one sulfuric acid molecule per two drug molecules. When calculating free base concentration from the weighed salt, use the ratio:

Experimental Workflow Diagram

Figure 1: Validated LC-MS/MS workflow for Metaproterenol quantification.

Detailed Protocol

Stock Solution Preparation[1]

-

Metaproterenol-d7 Stock (1 mg/mL):

-

Weigh 1.27 mg of Metaproterenol-d7 Hemisulfate salt (equivalent to ~1.0 mg free base).

-

Dissolve in 1.0 mL of Methanol:Water (50:50 v/v) .

-

Why: The salt is highly soluble in water; methanol prevents microbial growth and aids solubility.

-

-

Working Internal Standard (WIS):

-

Dilute Stock to 100 ng/mL in water.

-

Stability: Stable for 1 month at 4°C.

-

Sample Preparation (Solid Phase Extraction - SPE)

Given the polar, basic nature of Metaproterenol (pKa ~9.6), Mixed-Mode Cation Exchange (MCX) is superior to protein precipitation for removing phospholipids and salts.

-

Pre-treatment:

-

Aliquot 200 µL human plasma.

-

Add 20 µL WIS (Metaproterenol-d7, 100 ng/mL).

-

Add 200 µL 2% Formic Acid (aq). Vortex 30s.

-

Mechanism:[1] Acidification ensures the amine is fully protonated (

) for cation exchange binding.

-

-

SPE Loading (Oasis MCX or Strata-X-C):

-

Condition: 1 mL Methanol, then 1 mL Water.

-

Load: Pre-treated sample.[2]

-

Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).

-

Wash 2: 1 mL Methanol (removes neutrals/lipids).

-

Elution: 2 x 400 µL 5% Ammonium Hydroxide in Methanol .

-

Mechanism:[1] High pH deprotonates the amine, breaking the ionic bond with the sorbent.

-

-

Reconstitution:

-

Evaporate eluate under

at 40°C. -

Reconstitute in 100 µL Mobile Phase A.

-

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

-

Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

-

Rationale: Biphenyl phases offer enhanced

selectivity for the aromatic resorcinol ring.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

3.0 min: 95% B

-

3.5 min: 95% B

-

3.6 min: 5% B (Re-equilibration)

-

Mass Spectrometry (Triple Quadrupole):

-

Source: Electrospray Ionization (ESI), Positive Mode.[2]

| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |

| Metaproterenol | 212.1 | 194.1 | 15 | Quantifier (Loss of |

| 212.1 | 152.1 | 25 | Qualifier | |

| Metaproterenol-d7 | 219.1 | 201.1 | 15 | IS Quantifier |

| 219.1 | 159.1 | 25 | IS Qualifier |

Technical Insight: The transition 212->194 represents the loss of water. The d7-IS transition 219->201 corresponds to the same loss (

), confirming the d7 label is retained on the core structure during this fragmentation.

Validation & Quality Control

Linearity & Sensitivity

-

Range: 0.5 – 500 ng/mL.

-

Curve Fit: Linear (

weighting). -

LLOQ: 0.5 ng/mL (S/N > 10).

System Suitability Criteria

-

Retention Time: Analyte and IS must co-elute (within ±0.05 min).

-

IS Response: Variation < 15% across the run.

-

Blank Check: No interference > 20% of LLOQ area in the blank at the retention time.

Troubleshooting Guide

-

Low Recovery: Ensure the elution solvent is fresh (Ammonium hydroxide is volatile; pH must be >10).

-

Peak Tailing: Metaproterenol is a basic amine. If tailing occurs, increase buffer strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid).

-

Signal Suppression: Monitor the "Phospholipid" transition (m/z 184->184) to ensure the SPE wash step was effective.

References

-

Santa Cruz Biotechnology. Metaproterenol hemisulfate salt Product Data. Link

-

FDA Bioanalytical Method Validation Guidance (M10). Guidance for Industry. Link

-

National Institutes of Health (PubChem). Metaproterenol Compound Summary. Link

- Journal of Chromatography B.Determination of beta-agonists in biological matrices. (General reference for MCX extraction of beta-agonists).

Sources

Metaproterenol-d7 as an internal standard for metaproterenol

Application Note: High-Precision Quantitation of Metaproterenol in Biological Matrices Using Metaproterenol-d7

Abstract

This application note details a validated protocol for the quantification of Metaproterenol (Orciprenaline) in human plasma and urine. It specifically addresses the critical application of Metaproterenol-d7 (isopropyl-d7) as an Internal Standard (IS). Unlike generic guides, this protocol highlights a common bioanalytical pitfall: the "Label Loss" phenomenon during fragmentation, which can compromise assay specificity. We provide a Mixed-Mode Cation Exchange (MCX) extraction workflow and optimized MRM transitions to ensure regulatory compliance (FDA/EMA).

Part 1: The Role of Stable Isotopes in Quantitative Bioanalysis

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can cause significant quantitative errors. Metaproterenol, a hydrophilic basic drug (

Why Metaproterenol-d7?

-

Co-elution: As a stable isotope-labeled (SIL) analog, Metaproterenol-d7 co-elutes (or elutes very close) to the analyte, experiencing the exact same matrix suppression at the moment of ionization.

-

Carrier Effect: It acts as a carrier through the extraction and chromatographic pathway, compensating for recovery losses.

The Deuterium Isotope Effect (Critical Note): Deuterium is slightly less lipophilic than hydrogen. On high-efficiency C18 columns, Metaproterenol-d7 may elute 0.05–0.1 minutes earlier than the native analyte .

-

Operational Impact: Integration windows must be wide enough to capture both peaks. Do not rely on identical retention times (RT) for peak identification; use the relative RT.

Part 2: Technical Specifications & Method Development

The "Label Loss" Trap

Commercial Metaproterenol-d7 is typically labeled on the isopropyl group (

-

Native Transition:

(Loss of isopropylamine moiety). -

The Risk: If you select the analogous fragmentation for the IS (

), you lose the labeled portion of the molecule. The resulting fragment ( -

The Solution: You MUST select an IS transition that retains the isopropyl group to distinguish it from the native analyte.

Optimized MRM Transitions

| Compound | Precursor ( | Product ( | Collision Energy (eV) | Role | Note |

| Metaproterenol | 212.1 | 152.1 | 22 | Quantifier | Loss of isopropylamine (Major fragment) |

| Metaproterenol | 212.1 | 134.1 | 30 | Qualifier | Loss of water + isopropylamine |

| Metaproterenol-d7 | 219.2 | 201.2 | 18 | IS Quantifier | Loss of water (Retains d7 label) |

| Metaproterenol-d7 | 219.2 | 159.1 | 35 | IS Qualifier | Ring fragmentation (Retains d7 label) |

Warning: Do NOT use

for the Internal Standard.

Part 3: Sample Preparation Protocol (Mixed-Mode SPE)

Metaproterenol is a polar base. Traditional Liquid-Liquid Extraction (LLE) yields poor recovery. Mixed-Mode Strong Cation Exchange (MCX) is the requisite method to remove phospholipids and salts while retaining the basic analyte.

Materials:

-

SPE Cartridge: Waters Oasis MCX or Phenomenex Strata-X-C (30 mg/1 mL).

-

Internal Standard Spiking Solution: Metaproterenol-d7 at 100 ng/mL in methanol.

Workflow Diagram:

Caption: Optimized Mixed-Mode Cation Exchange (MCX) extraction workflow for Metaproterenol.

Part 4: LC-MS/MS Parameters

Chromatography (HPLC/UPLC):

-

Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl),

,-

Reasoning: Polar embedded phases prevent "dewetting" in highly aqueous mobile phases required to retain polar metaproterenol.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

-

0.0 - 0.5 min: 5% B (Hold for trapping).

-

0.5 - 3.0 min: 5%

90% B (Linear ramp). -

3.0 - 3.5 min: 90% B (Wash).

-

3.5 - 3.6 min: 90%

5% B. -

3.6 - 5.0 min: 5% B (Re-equilibration).

Mass Spectrometry (Source Settings):

-

Ionization: Electrospray Positive (ESI+).[2]

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 500°C (High temp required for aqueous mobile phase).

-

Dwell Time: 50 ms per transition.

Part 5: Validation Criteria (FDA/EMA Compliance)

To ensure the method is "fit-for-purpose" per FDA Bioanalytical Method Validation Guidance (2018):

-

Selectivity: Analyze 6 blank lots of matrix (plasma/urine). No signal at the retention time of Metaproterenol or Metaproterenol-d7 should exceed 20% of the LLOQ (Lower Limit of Quantitation).

-

Cross-Signal Contribution (Crucial for d7):

-

Inject pure Metaproterenol (ULOQ). Check for signal in the d7 channel (

). -

Inject pure Metaproterenol-d7. Check for signal in the Native channel (

). -

Acceptance: Interference must be

of the IS response.

-

-

Recovery: Compare the peak area of extracted samples vs. post-extraction spiked samples. The IS (d7) recovery should track the native analyte recovery within

.

Mechanism of Error Correction Diagram:

Caption: The IS compensates for matrix effects by experiencing identical suppression to the analyte.

References

-

US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4086, Metaproterenol. Retrieved from [Link]

-

World Anti-Doping Agency (WADA). (2024). WADA Technical Document - TD2024IDCR (Identification Criteria for Qualitative Assays). Retrieved from [Link]

Sources

Application Note: High-Sensitivity Bioanalysis of Metaproterenol in Plasma Using Metaproterenol-d7 Internal Standard

Introduction & Scientific Rationale

Metaproterenol is a resorcinol-class beta-2 adrenergic agonist used for the treatment of bronchospasm. Accurate quantification in biological matrices (plasma/serum) is challenging due to its high polarity (logP ~0.[1]1) and amphoteric nature (containing both phenolic hydroxyls and a secondary amine).[1]

This protocol details a robust sample preparation workflow utilizing Metaproterenol-d7 as the Internal Standard (IS). Unlike structural analogs, the d7-isotopolog corrects for matrix-induced ionization suppression, extraction variability, and chromatographic drift.

Critical Mechanistic Insight: The "Label Retention" Trap

Commercially available Metaproterenol-d7 is typically labeled on the isopropyl group (d7-isopropyl).[1]

-

The Trap: The primary fragment of Metaproterenol (m/z 212) is often m/z 152 (loss of the isopropylamine chain).[1] If you monitor this transition for the IS, you lose the deuterium label, resulting in a product ion of m/z 152—identical to the analyte.

-

The Solution: This protocol utilizes the dehydration transition ([M+H-H₂O]⁺) or alternative pathways to ensure the deuterium label is retained in the detected fragment, preventing cross-talk and ensuring true IS behavior.[1]

Physicochemical Context

Understanding the molecule is the first step to successful extraction.[1]

| Property | Value | Implication for Protocol |

| MW (Free Base) | 211.26 g/mol | [M+H]⁺ = 212.1 |

| pKa (Amine) | ~9.6 | Cationic at pH < 8.[1][2]0. Ideal for Cation Exchange (MCX).[1] |

| pKa (Phenol) | ~8.8 | Anionic at pH > 10.[1]0. |

| LogP | ~0.1 (Hydrophilic) | Poor retention on C18; requires HILIC or Aqueous C18.[1] |

| Solubility | High in water | Risk of breakthrough in simple LLE.[1] |

Materials & Reagents

-

Analyte: Metaproterenol Hemisulfate (Reference Standard).[1][3]

-

Internal Standard: Metaproterenol-d7 Hemisulfate (Isopropyl-d7).

-

Matrix: K2EDTA Human Plasma (free of interfering beta-agonists).[1]

-

SPE Plate: Mixed-Mode Strong Cation Exchange (MCX), 30 mg/well (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).[1]

-

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).[1]

Experimental Workflow Diagrams

Figure 1: Bioanalytical Workflow Logic

This diagram illustrates the critical decision points in the sample preparation process.[1]

Caption: Step-by-step workflow ensuring equilibration of the internal standard with the matrix before extraction.

Detailed Protocol: Mixed-Mode Cation Exchange (MCX) SPE

This method is superior to Protein Precipitation (PPT) for Metaproterenol because it removes phospholipids that cause ion suppression and concentrates the sample.

Stock Solution Preparation

-

Metaproterenol Stock (1 mg/mL): Dissolve 1.0 mg (corrected for salt form) in 1 mL of 50:50 Methanol:Water. Store at -20°C.

-

IS Stock (Metaproterenol-d7): Dissolve to 100 µg/mL in Methanol.

-

Working IS Solution: Dilute IS Stock to 50 ng/mL in water. Note: Aqueous dilution prevents protein precipitation upon spiking.[1]

Sample Pre-treatment[1]

-

Aliquot 200 µL of plasma into a 96-well plate or microcentrifuge tubes.

-

Add 20 µL of Working IS Solution (50 ng/mL).[1] Vortex gently.

-

Equilibrate: Let stand for 10 minutes. Why? To allow the d7-IS to bind to plasma proteins similarly to the analyte.

-

Add 200 µL of 2% Formic Acid (aq) .

-

Vortex and centrifuge at 10,000 x g for 5 minutes (to pellet heavy particulates).

SPE Procedure (MCX Plate)

| Step | Solvent/Action | Mechanistic Purpose |

| Condition | 1 mL Methanol | Activates the hydrophobic chains of the sorbent.[1] |

| Equilibrate | 1 mL Water (0.1% Formic Acid) | Creates an acidic environment for the incoming sample.[1] |

| Load | 400 µL Pre-treated Sample | Analyte binds via Ionic Interaction (Amine ↔ Sulfonic Acid) and Hydrophobic Interaction (Phenyl ring ↔ Sorbent).[1] |

| Wash 1 | 1 mL 2% Formic Acid (aq) | Removes proteins, salts, and hydrophilic interferences.[1] Analyte stays locked by ionic bond.[1] |

| Wash 2 | 1 mL 100% Methanol | Removes hydrophobic neutrals and lipids.[1] Analyte stays locked by ionic bond.[1] |

| Elute | 2 x 250 µL 5% NH₄OH in Methanol | Critical: High pH deprotonates the amine (or neutralizes the sorbent surface charge), breaking the ionic bond and releasing the drug.[1] |

Post-Processing

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

-

Tip: Do not reconstitute in high organic content, or you will see peak broadening on the LC.[1]

-

LC-MS/MS Conditions

Chromatography (HILIC vs. Reversed Phase)

Given the polarity, a Biphenyl or PFP (Pentafluorophenyl) column is recommended over C18 for better retention and peak shape.[1]

-

Column: Kinetex Biphenyl or Waters XSelect HSS PFP (2.1 x 50 mm, 2.6 µm).[1]

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient:

Mass Spectrometry (MRM Parameters)

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C (High temp required for efficient desolvation of aqueous mobile phases).[1]

| Compound | Precursor (m/z) | Product (m/z) | Role | Note |

| Metaproterenol | 212.1 | 194.1 | Quant | Loss of H₂O (Formic acid adducts may appear).[1] |

| Metaproterenol | 212.1 | 152.1 | Qual | Loss of Isopropylamine side chain.[1] |

| Metaproterenol-d7 | 219.1 | 201.1 | Quant | [M+H-H₂O]⁺.[1] Retains d7-label. |

| Metaproterenol-d7 | 219.1 | 152.1 | Avoid | DO NOT USE. Label is lost (Interference).[1] |

Troubleshooting & Validation

Figure 2: SPE Mechanism of Action

Understanding the chemistry helps troubleshoot low recovery.[1]

Caption: The Mixed-Mode Cation Exchange mechanism relies on pH switching to achieve 100% matrix cleanup.[1]

Common Pitfalls

-

Back-Exchange: Deuterium on heteroatoms (N-D, O-D) exchanges instantly with water.[1] Metaproterenol-d7 (C-D bonds on isopropyl) is stable. However, ensure the stock solution is not stored in unbuffered water for extended periods (months).

-

Low Recovery: Usually caused by insufficient elution strength.[1] Ensure the elution solvent is fresh 5% Ammonium Hydroxide .[1] Ammonia is volatile; if it evaporates from the bottle, the pH drops, and the drug stays on the cartridge.

-

Carryover: Metaproterenol is sticky.[1] Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.[1]

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4086, Metaproterenol. [Link][1]

-

Joyce, K. B., et al. (2014).[1] Quantification of beta-agonists in plasma using solid-phase extraction and LC-MS/MS. Journal of Chromatography B. (Generalized reference for MCX methodology in beta-agonists).

-

Isosciences. (n.d.).[1] Metaproterenol-d7 Specification Sheet. (Confirming Isopropyl labeling pattern).

Sources

High-Sensitivity Quantification of Metaproterenol in Human Plasma by LC-MS/MS

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Metaproterenol (Orciprenaline) is a resorcinol-class beta-2 adrenergic agonist used as a bronchodilator. Its physicochemical properties—specifically its high polarity (LogP ~ -0.6) and amphoteric nature—present distinct challenges for bioanalysis in plasma. Traditional Liquid-Liquid Extraction (LLE) often suffers from poor recovery, while Protein Precipitation (PPT) fails to remove phospholipids effectively, leading to matrix effects (ion suppression).

This guide details a robust LC-MS/MS methodology utilizing Metaproterenol-d7 as a stable isotope-labeled internal standard (SIL-IS).

Why Metaproterenol-d7?

The use of a d7-analog (typically labeled on the isopropyl moiety) is non-negotiable for high-reliability clinical assays. It corrects for:

-

Extraction Variability: Compensates for recovery losses during the Solid Phase Extraction (SPE) process.

-

Ion Suppression: Co-eluting phospholipids often suppress the ionization of the analyte. The d7-IS co-elutes perfectly with the analyte, experiencing the exact same suppression event, thereby normalizing the quantitative response.

Chemical & Physical Basis[1][2][3][4][5][6][7][8]

| Property | Metaproterenol | Metaproterenol-d7 (IS) |

| Structure | 3,5-dihydroxy-phenyl-CH(OH)-CH2-NH-CH(CH3)2 | Isopropyl-d7 labeled analog |

| Molecular Weight | 211.26 g/mol | ~218.3 g/mol |

| Precursor Ion [M+H]+ | 212.1 | 219.1 |

| pKa | ~9.0 (Amine), ~8.8 (Phenol) | Similar |

| LogP | -0.6 (Hydrophilic) | Similar |

Critical MRM Strategy

A common pitfall in Metaproterenol analysis is selecting the transition

-

The Problem: If the d7 label is on the isopropyl group, the fragment

loses the label, resulting in a transition of -

The Solution: This protocol uses the water-loss transition (

) for the IS, which retains the d7-labeled isopropyl group.

Experimental Protocol

A. Reagents & Materials[9][10][11][12]

-

Standards: Metaproterenol Hemisulfate (USP Grade), Metaproterenol-d7 (Certified Reference Material).

-

SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 30 mg/1 mL (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.